molecular formula C11H13N5O5 B15205290 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

Cat. No.: B15205290
M. Wt: 295.25 g/mol
InChI Key: MXVAUNDRCBRLND-LKIMUSNBSA-N
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Description

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a nucleoside derivative characterized by a modified oxolane (tetrahydrofuran) ring linked to adenine (6-aminopurin-9-yl) and a hydroxyacetic acid moiety. The stereochemistry at positions 2S, 3S, and 5R in the oxolane ring and the presence of hydroxyl and carboxylic acid groups distinguish it from canonical nucleosides like adenosine. Its hydroxyacetic acid group may enhance solubility and influence binding specificity compared to phosphate- or sulfur-containing analogs .

Properties

Molecular Formula

C11H13N5O5

Molecular Weight

295.25 g/mol

IUPAC Name

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,5+,7?,8-/m0/s1

InChI Key

MXVAUNDRCBRLND-LKIMUSNBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the following steps:

    Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of reactions starting from glucose. This involves isomerization, reduction, and protection of hydroxyl groups.

    Attachment of the Purine Base: The adenine base is attached to the ribose sugar through a glycosidic bond. This is achieved by reacting the protected ribose with adenine in the presence of an acid catalyst.

    Introduction of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid group is introduced by reacting the adenine-ribose compound with glycolic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Ribose: Large-scale production of ribose from glucose using biocatalysts.

    Chemical Synthesis of Adenine: Adenine is synthesized from simpler precursors like formamide.

    Coupling Reactions:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose and hydroxyacetic acid moieties.

    Reduction: Reduction reactions can occur at the purine base, converting adenine to dihydroadenine.

    Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Dihydroadenine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.

    Biology: Plays a role in the study of DNA and RNA structures and functions.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Used in the production of nucleic acid-based products and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through interactions with nucleic acids. It can integrate into DNA or RNA strands, affecting their stability and function. The hydroxyacetic acid moiety can participate in hydrogen bonding, influencing the overall conformation of the nucleic acid. The purine base (adenine) can form base pairs with thymine or uracil, playing a crucial role in genetic coding and replication.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Key Functional Groups Biological Role/Activity Reference
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid Hydroxyacetic acid, hydroxyl Potential nucleoside analog (hypothesized)
6-Deaminosinefungin Hexanoic acid, amino Antiviral agent, SAM/SAH analog
S-Adenosylmethionine (SAMe) Sulfonium, amino, carboxylate Methyl donor, neuropsychiatric applications
S-Adenosylhomocysteine (SAH) Sulfanyl, amino, carboxylate Methyltransferase inhibitor
2'-Deoxyadenosine-5'-monophosphate (dAMP) Phosphate, deoxyribose DNA synthesis, metabolic intermediate
3'-Adenylic acid 3′-Phosphate, ribose RNA metabolism, signaling
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl sulfanylphosphonate (CHEMBL340488) Sulfanylphosphonate Antiviral (docking energy: -35.97 ± 3.12)

Key Observations:

Functional Group Diversity: The target compound’s hydroxyacetic acid group contrasts with the phosphate in dAMP (DNA precursor) and sulfonium in SAMe (methyl donor). This substitution may reduce charge density, altering membrane permeability or enzyme interactions . 6-Deaminosinefungin and SAH feature sulfur-containing side chains, which are critical for binding methyltransferases; the hydroxyacetic acid group may instead facilitate hydrogen bonding or metal chelation .

Biological Activity :

  • SAMe and SAH are central to methylation cycles, but SAMe’s instability limits therapeutic use, whereas the target compound’s structure may offer improved stability .
  • dAMP and 3'-Adenylic acid participate in nucleic acid synthesis, while the target compound’s lack of phosphate suggests a divergent role, possibly as a chain terminator or allosteric modulator .
  • Compounds like CHEMBL340488 exhibit strong antiviral binding affinity, suggesting that phosphonate/sulfanyl groups enhance target engagement compared to hydroxyacetic acid .

Pharmacological Implications: Hydrophilicity from hydroxyacetic acid may limit blood-brain barrier penetration compared to lipophilic analogs like 6-Deaminosinefungin . Molecular docking studies highlight that SAH derivatives achieve high binding scores (-8.7 to -9.1 kcal/mol) with methyltransferases, whereas the target compound’s efficacy remains uncharacterized .

Antiviral and Anticancer Potential

  • 6-Deaminosinefungin demonstrates improved pharmacokinetics over Sinefungin, attributed to its hexanoic acid side chain. This suggests that side-chain modifications in the target compound could similarly optimize drug profiles .
  • SAMe restores gene methylation in neuropsychiatric disorders but requires stabilization; structural analogs like the target compound might circumvent this via alternative functional groups .
  • CHEMBL340488 and related phosphonates show nanomolar inhibition of viral targets, underscoring the importance of charged groups for potency .

Enzymatic Interactions

  • SAH inhibits methyltransferases (e.g., PRMT5) by mimicking SAMe’s transition state, whereas the target compound’s hydroxyacetic acid may compete for adenine-binding pockets without sulfur-mediated covalent interactions .
  • FAD [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] serves as a redox cofactor, contrasting with the target compound’s lack of flavin or phosphate moieties .

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